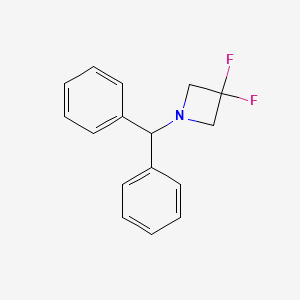

1-Benzhydryl-3,3-difluoroazetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-3,3-difluoroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N/c17-16(18)11-19(12-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEUISXCWOXDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10707376 | |

| Record name | 1-(Diphenylmethyl)-3,3-difluoroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10707376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288315-02-6 | |

| Record name | 1-(Diphenylmethyl)-3,3-difluoroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10707376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzhydryl-3,3-difluoroazetidine

Introduction: The Significance of 3,3-Difluoroazetidines in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among the myriad of fluorinated motifs, the 3,3-difluoroazetidine moiety has emerged as a particularly valuable bioisostere for carbonyl groups and other functionalities.[2][3] Its rigid, four-membered ring system introduces conformational constraint, while the gem-difluoro substitution provides a unique electronic signature without introducing a chiral center at that position. These attributes make 3,3-difluoroazetidine derivatives highly sought-after building blocks in the design of novel therapeutics.

This technical guide provides a comprehensive overview of the synthesis and characterization of a key intermediate, 1-Benzhydryl-3,3-difluoroazetidine. The benzhydryl group serves as a robust protecting group for the azetidine nitrogen, facilitating the synthesis and allowing for subsequent deprotection and derivatization.[4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the commercially available 1-benzhydryl-3-azetidinol. This strategy involves the oxidation of the secondary alcohol to the corresponding ketone, followed by a deoxofluorination reaction to install the gem-difluoro group.

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 1-Benzhydryl-3-azetidinone

The initial step involves the oxidation of 1-benzhydryl-3-azetidinol to the corresponding ketone, 1-benzhydryl-3-azetidinone.[5][6] While several oxidation methods are available, the Swern oxidation is a reliable and high-yielding choice for this transformation, proceeding under mild conditions and minimizing over-oxidation.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Oxalyl Chloride and DMSO: These reagents react to form the electrophilic dimethylchlorosulfonium ion, which is the active oxidizing agent. This is preferred over other activators like DCC due to the ease of removal of byproducts.

-

Low Temperature (-78 °C): The reaction is conducted at low temperatures to control the exothermic reaction and prevent the decomposition of the Swern reagent.

-

Triethylamine: A hindered amine base is used to neutralize the HCl generated during the reaction and to deprotonate the intermediate to facilitate the elimination reaction that forms the ketone.

Detailed Experimental Protocol:

-

To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of 1-benzhydryl-3-azetidinol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Stir for 1 hour at -78 °C.

-

Add triethylamine (5.0 equivalents) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 1-benzhydryl-3-azetidinone as a solid.[6]

Part 2: Synthesis of this compound

The second and final step is the deoxofluorination of 1-benzhydryl-3-azetidinone to yield the target compound, this compound. Diethylaminosulfur trifluoride (DAST) is a commonly employed and effective reagent for this transformation.[7]

Reaction Scheme:

Causality Behind Experimental Choices:

-

DAST (Diethylaminosulfur Trifluoride): DAST is a versatile deoxofluorinating agent that readily converts ketones to gem-difluorides.[8] It is generally preferred over more aggressive fluorinating agents like sulfur tetrafluoride (SF4) due to its milder reaction conditions and easier handling.

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as DAST reacts violently with water.

-

Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is necessary to prevent the reaction of DAST with atmospheric moisture.

Detailed Experimental Protocol:

-

Dissolve 1-benzhydryl-3-azetidinone (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.5 equivalents) to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Summary of Physicochemical and Spectroscopic Data:

| Property | Value | Source |

| CAS Number | 288315-02-6 | [9] |

| Molecular Formula | C16H15F2N | [9] |

| Molecular Weight | 259.30 g/mol | [9] |

| Appearance | White to off-white solid | [10] |

| ¹H NMR (CDCl₃) | See detailed description below | [11] |

| ¹³C NMR (CDCl₃) | See detailed description below | Predicted |

| ¹⁹F NMR (CDCl₃) | See detailed description below | Predicted |

| Mass Spec (ESI) | m/z 260.1 [M+H]⁺ | Predicted |

Detailed Spectroscopic Analysis:

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and connectivity of hydrogen atoms in the molecule.[12]

-

Aromatic Protons: A complex multiplet in the range of δ 7.2-7.5 ppm corresponding to the ten protons of the two phenyl rings of the benzhydryl group.

-

Benzhydryl Methine Proton: A singlet around δ 4.5 ppm corresponding to the CH proton of the benzhydryl group.

-

Azetidine Methylene Protons: A triplet around δ 3.5 ppm corresponding to the four protons of the two CH₂ groups of the azetidine ring. The coupling to the adjacent fluorine atoms will result in a triplet.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.[13]

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 125-145 ppm).

-

Benzhydryl Methine Carbon: A signal around δ 75-80 ppm.

-

Azetidine Methylene Carbons: A triplet around δ 60-65 ppm due to carbon-fluorine coupling.

-

Azetidine Quaternary Carbon: A triplet around δ 115-120 ppm due to the C-F₂ bond, exhibiting a large one-bond carbon-fluorine coupling constant.

-

-

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[14][15]

-

A single signal, a triplet, is expected in the range of δ -90 to -110 ppm (relative to CFCl₃), characteristic of a gem-difluoro group on a saturated four-membered ring. The triplet multiplicity arises from coupling to the four adjacent protons of the azetidine ring.

-

-

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[16][17][18][19][20]

-

Electrospray Ionization (ESI): The protonated molecular ion [M+H]⁺ is expected at m/z 260.1.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of a phenyl group from the benzhydryl moiety and cleavage of the azetidine ring.

-

Optional Deprotection of the Benzhydryl Group

For further synthetic manipulations, the benzhydryl protecting group can be removed to yield the free 3,3-difluoroazetidine.[21]

Reaction Scheme:

Common Deprotection Methods:

-

Catalytic Hydrogenation: This is a common and clean method for benzhydryl group removal. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

-

Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) can also be used to cleave the benzhydryl group.

Caption: Deprotection of this compound.

Conclusion

This technical guide has outlined a robust and reliable synthetic route to this compound, a valuable building block in medicinal chemistry. The detailed experimental protocols and characterization data provided herein are intended to serve as a practical resource for scientists engaged in the synthesis of novel fluorinated compounds. The strategic use of the benzhydryl protecting group and the efficient deoxofluorination with DAST make this a scalable and reproducible synthesis. The comprehensive characterization ensures the identity and purity of the final product, paving the way for its successful application in drug discovery programs.

References

-

PrepChem. Synthesis of 1-benzhydryl-3-phthalimidoazetidine. [Link]

-

Pharmaffiliates. The Role of 1-Benzhydryl-3-azetidinol in Pharmaceutical Synthesis. [Link]

- Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

-

ResearchGate. Synthesis of 3,3-Difluoroazetidines. [Link]

-

ChemSynthesis. 1-benzhydryl-3-azetidinone. [Link]

-

ResearchGate. The two pathways of nucleophilic fluorination using DAST. [Link]

-

UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

University of Ottawa. 19F NMR Reference Standards. [Link]

-

Aqbiopharma. This compound. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

-

NMR Service. 19Flourine NMR. [Link]

-

ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. [Link]

-

National Institutes of Health. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. [Link]

-

ResearchGate. A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. [Link]

-

PubChem. 3,3-Difluoroazetidine hydrochloride. [Link]

-

ResearchGate. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. [Link]

-

ResearchGate. Synthesis of N Protected 3,3-Difluoroazetidin-2-ones. [Link]

-

PubChem. 3,3-Difluoroazetidine. [Link]

-

ChemRxiv. 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. [Link]

- Google Patents.

-

Alachem. This compound. [Link]

-

Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group. [Link]

-

National Institutes of Health. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]

-

Freie Universität Berlin. Mass Spectrometry of Drug Derivatives. [Link]

-

MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

National Institutes of Health. A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. [Link]

-

ResearchGate. Mass fragmentation pattern of compounds 3a and 3b. [Link]

-

National Institutes of Health. The mass spectral fragmentation of 1a,3-disubstituted 4-benzoyl-1a,2,3,4- tetrahydrooxazirino. [Link]

-

ChemRxiv. Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. [Link]

-

MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

-

SpectraBase. 1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

Syrris. A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine. [Link]

-

PubChem. 1-(Diphenylmethyl)azetidin-3-one. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]

- 6. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 7. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound - CAS:288315-02-6 - Aqbiopharma Medical Technology (Shanghai) Co., LTD [en.aqbiopharma.com.cn]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. 1-(DIPHENYLMETHYL)-3,3-DIFLUORO-AZETIDINE(288315-02-6) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. 19F [nmr.chem.ucsb.edu]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

- 16. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 18. researchgate.net [researchgate.net]

- 19. The mass spectral fragmentation of 1a,3-disubstituted 4-benzoyl-1a,2,3,4- tetrahydrooxazirino - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]

- 21. 3,3-Difluoroazetidine hydrochloride | C3H6ClF2N | CID 2758247 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzhydryl-3,3-difluoroazetidine

Introduction

1-Benzhydryl-3,3-difluoroazetidine is a synthetic organic molecule featuring a central azetidine ring, a four-membered heterocycle containing nitrogen. The structure is further characterized by the presence of a bulky, hydrophobic benzhydryl group attached to the nitrogen atom and two fluorine atoms at the 3-position of the azetidine ring. The incorporation of fluorine is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both available data and standardized experimental protocols for their determination. Understanding these properties is critical for researchers in drug discovery and development, as they profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and therapeutic efficacy.

Molecular and Structural Data

A foundational understanding of this compound begins with its basic molecular and structural identifiers. This information is crucial for accurate documentation, database searching, and theoretical calculations.

| Property | Value | Source(s) |

| IUPAC Name | 1-(diphenylmethyl)-3,3-difluoroazetidine | N/A |

| CAS Number | 288315-02-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₆H₁₅F₂N | [1][2][4] |

| Molecular Weight | 259.30 g/mol | [1][2] |

| SMILES | C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(F)F | [4] |

Core Physicochemical Properties: A Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data for related structures is available, experimentally determined values for the parent compound are not widely published.

| Physicochemical Property | Value / Status | Significance in Drug Development |

| Melting Point (°C) | Data not available for the free base. The related hydrochloride salt, 3,3-Difluoroazetidine hydrochloride, has a melting point of 138-143 °C.[6][7] | Indicates purity and solid-state stability. Influences dissolution rate and manufacturing processes. |

| Boiling Point (°C) | Data not available. | Relevant for purification (distillation) of intermediates and assessing volatility. |

| Aqueous Solubility | Data not available; expected to be low due to the large hydrophobic benzhydryl group. | A critical factor for oral absorption and intravenous formulation. Poor solubility can limit bioavailability. |

| Lipophilicity (LogP) | Data not available; predicted to be high. | Governs membrane permeability, plasma protein binding, and metabolic clearance. A key determinant of ADME properties.[8][9] |

| Ionization Constant (pKa) | Data not available. | Determines the charge state of the molecule at physiological pH, which affects solubility, permeability, and target binding.[9][10] |

Experimental Determination of Physicochemical Properties

Given the limited availability of experimental data for this compound, this section provides detailed, field-proven protocols for determining its key physicochemical properties. The methodologies described are standard in the pharmaceutical industry and are designed to yield reliable and reproducible results.

Melting Point Determination

Causality: The melting point is a fundamental thermal property that provides an indication of a compound's purity and the strength of its crystal lattice. A sharp melting range typically signifies a high degree of purity. For pharmaceutical compounds, it's a critical quality control parameter.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating Profile: The sample is heated at a rapid rate initially to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point of the compound.

-

Validation: The procedure should be repeated at least twice to ensure reproducibility. Calibration of the apparatus with certified standards (e.g., caffeine, vanillin) is essential for accuracy.

Aqueous Solubility Determination

Causality: Aqueous solubility is a gatekeeper for oral drug absorption. A compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. This protocol determines the thermodynamic equilibrium solubility, which is the most relevant measure for predicting in vivo dissolution.

Protocol: Shake-Flask Method (OECD Guideline 105)

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of a buffered aqueous solution (typically phosphate-buffered saline, pH 7.4) in a sealed, inert container.

-

Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant, controlled temperature (typically 25 °C or 37 °C) for a prolonged period (24-72 hours) to ensure equilibrium is reached between the solid and dissolved states. The extended time is crucial for slowly dissolving, crystalline compounds.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution. A 0.22 µm filter is recommended to remove fine particulates.

-

Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is expressed in units such as mg/mL or µM. The experiment should be performed in triplicate.

Experimental Workflow: Shake-Flask Solubility

Caption: Workflow for thermodynamic solubility determination.

Lipophilicity (logP) Determination

Causality: The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. It dictates how a drug distributes between the aqueous environment of the blood and the lipid-rich environment of cell membranes. An optimal logP is often a balance between permeability and solubility.

Protocol: Shake-Flask Method for logP

-

System Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer for logD) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation of the two phases. This step is critical to prevent volume changes during the experiment.

-

Compound Addition: A known amount of this compound is dissolved in the n-octanol phase to create a stock solution. A small aliquot of this stock is then added to a mixture of the pre-saturated n-octanol and buffer in a sealed vial.

-

Partitioning: The vial is shaken gently for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure a clean separation of the aqueous and octanol layers.

-

Quantification: The concentration of the compound in both the n-octanol and the aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Experimental Workflow: logP Determination

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The physicochemical properties of this compound are central to its potential as a lead compound in drug discovery. While experimental data is sparse in the public domain, this guide provides a robust framework for its characterization. The large benzhydryl group suggests high lipophilicity and low aqueous solubility, while the difluoro substitution may enhance metabolic stability. The basic azetidine nitrogen will confer a pH-dependent charge, influencing its behavior in biological systems. The experimental protocols detailed herein offer a clear path for researchers to generate the critical data needed to advance the understanding and application of this and similar molecules.

References

-

Di, L., & Kerns, E. H. (2003). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Cellular and Molecular Life Sciences, 60(3), 371-380. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Benzhydryl-3-fluoroazetidine Hydrochloride: Synthesis, Properties, and Pharmaceutical Applications. Retrieved from [Link]

-

Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2016). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 50(18), 10045–10054. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). CHAPTER 1: Physicochemical Properties and Compound Quality. In The Handbook of Medicinal Chemistry. Retrieved from [Link]

-

Aqbiopharma. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Difluoroazetidine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). Physicochemical Properties. In The Handbook of Medicinal Chemistry. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound - CAS:288315-02-6 - Aqbiopharma Medical Technology (Shanghai) Co., LTD [en.aqbiopharma.com.cn]

- 2. 288315-02-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. 288315-02-6|this compound|BLD Pharm [bldpharm.com]

- 4. achmem.com [achmem.com]

- 5. 1-(DIPHENYLMETHYL)-3,3-DIFLUORO-AZETIDINE | 288315-02-6 [chemicalbook.com]

- 6. 3,3-ジフルオロアゼチジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3,3-DIFLUOROAZETIDINE HYDROCHLORIDE | 288315-03-7 [amp.chemicalbook.com]

- 8. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

A Technical Guide to 1-Benzhydryl-3,3-difluoroazetidine: From Synthetic Intermediate to Monoamine Transporter Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-Benzhydryl-3,3-difluoroazetidine, a key fluorinated building block in modern medicinal chemistry. While not an active pharmaceutical ingredient itself, its structural motifs—the benzhydryl group and a gem-difluorinated azetetidine ring—make it a critical precursor for the synthesis of potent and selective monoamine transporter inhibitors. This document elucidates the mechanistic rationale for its use, detailing the role of its derivatives as inhibitors of the dopamine transporter (DAT) and the serotonin transporter (SERT). Furthermore, it provides validated, step-by-step experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation of compounds derived from this intermediate, offering a comprehensive resource for researchers in neuroscience and drug discovery.

Introduction: The Strategic Importance of this compound

This compound (CAS 288315-02-6) is a heterocyclic organic compound that has gained prominence as a synthetic intermediate.[1][2][3] Its value lies in the strategic combination of two key structural features:

-

The 1-Benzhydryl Group: This bulky, lipophilic moiety is a well-established pharmacophore found in numerous centrally active compounds, where it often serves as a crucial element for binding to neuronal targets, particularly monoamine transporters.

-

The 3,3-difluoroazetidine Ring: The incorporation of fluorine is a cornerstone of modern drug design.[4] The gem-difluoro substitution on the azetidine ring offers several advantages over its non-fluorinated counterparts:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the 3-position of the azetidine ring resistant to metabolic oxidation, a common pathway for drug degradation.[5][6] This can lead to improved pharmacokinetic profiles, such as a longer half-life.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the basicity (pKa) of the azetidine nitrogen.[7] This modification can influence a molecule's solubility, membrane permeability, and binding interactions with its target protein.[4][8]

-

Enhanced Binding Affinity: The strategic placement of fluorine can lead to more potent interactions with the target protein through favorable electrostatic or dipolar interactions.[4]

-

Derivatives of this scaffold are primarily investigated as inhibitors of monoamine transporters (MATs), a family of proteins that includes the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[9] Dysregulation of these transporters is implicated in a wide range of neuropsychiatric disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[9][10]

Core Mechanism of Action: Inhibition of Monoamine Transporters

The primary therapeutic utility of compounds derived from this compound stems from their ability to function as monoamine transporter inhibitors.

The Role of Monoamine Transporters

Monoamine transporters are transmembrane proteins located on presynaptic neurons.[9][11] Their principal function is to regulate neurotransmission by actively removing neurotransmitters (dopamine, serotonin, norepinephrine) from the synaptic cleft and returning them to the presynaptic neuron for recycling.[9] This reuptake process terminates the synaptic signal and maintains neurotransmitter homeostasis.

Mechanism of Inhibition

Derivatives synthesized from the title compound act as competitive inhibitors. They bind to the same site on the transporter as the endogenous neurotransmitter. This binding event prevents the neurotransmitter from being transported back into the presynaptic neuron. The consequence is a prolonged residence time and an increased concentration of the neurotransmitter in the synaptic cleft, leading to enhanced signaling at postsynaptic receptors.[12][13]

The benzhydryl moiety typically occupies a large hydrophobic pocket within the transporter protein, while the azetidine nitrogen and other functional groups form critical interactions that determine the compound's affinity and selectivity for DAT versus SERT or NET. The gem-difluoro group fine-tunes these interactions and improves the drug-like properties of the molecule.

Caption: Mechanism of monoamine transporter inhibition.

Experimental Workflows and Protocols

Elucidating the mechanism and potency of novel compounds derived from this compound requires a systematic, multi-stage experimental approach.

Caption: High-level experimental workflow.

Synthesis and Characterization

The first step involves the chemical modification of the parent compound. A common synthetic route is the debenzhydrylation followed by N-arylation or N-alkylation to generate a library of derivatives.

Protocol 1: Synthesis of a Representative Derivative

-

Debenzhydrylation: Dissolve this compound in a suitable solvent (e.g., methanol). Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to hydrogenation (H2 gas, typically 50-60 psi) at room temperature for 12-24 hours.

-

Work-up: Filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 3,3-difluoroazetidine.

-

N-Arylation (Buchwald-Hartwig Amination): Combine 3,3-difluoroazetidine, an appropriate aryl halide (e.g., 4-bromotoluene), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous, aprotic solvent (e.g., toluene).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., Argon) at 80-110°C for 8-16 hours, monitoring progress by TLC or LC-MS.

-

Purification: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the final compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Assays: Determining Potency and Selectivity

In vitro assays are essential for quantifying the interaction of the synthesized compounds with their molecular targets.

Protocol 2: Radioligand Binding Assay (Competition)

This assay determines the affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a known high-affinity radioligand.[14][15]

-

Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT).[14]

-

Assay Setup: In a 96-well plate, combine:

-

Cell membranes (typically 5-20 µg of protein).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-WIN 35,428 for DAT; [³H]-Citalopram for SERT).

-

Varying concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[14]

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/B), trapping the membranes on the filter. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Protocol 3: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transporter's primary function: neurotransmitter uptake.[16][17][18]

-

Cell Plating: Seed HEK293 cells stably expressing hDAT or hSERT into a 96-well plate and allow them to adhere overnight.[19][20]

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compound for 10-20 minutes at 37°C.[16]

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of a radiolabeled substrate (e.g., [³H]-Dopamine for DAT; [³H]-Serotonin for SERT).[20][21]

-

Incubation: Incubate for a short period (typically 5-10 minutes) at 37°C. The timing is critical to ensure measurement of the initial uptake rate.

-

Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound. Fit the data to determine the IC50 value for functional inhibition.

| Compound | DAT Binding (Ki, nM) | SERT Binding (Ki, nM) | DAT Uptake (IC50, nM) | SERT Uptake (IC50, nM) | Selectivity (SERT Ki / DAT Ki) |

| Example 1 | 5.2 | 580.5 | 10.1 | 950.2 | 111.6 |

| Example 2 | 150.3 | 8.9 | 250.6 | 15.4 | 0.06 |

| Cocaine | 250 | 310 | 400 | 500 | 1.24 |

Table 1: Representative data table for summarizing in vitro assay results. Data are hypothetical.

In Vivo Evaluation: Assessing Physiological Effects

Promising candidates from in vitro screening are advanced to in vivo studies to assess their effects in a living organism.

Protocol 4: In Vivo Microdialysis

Microdialysis is a powerful technique used to measure the levels of extracellular neurotransmitters in specific brain regions of a freely moving animal.[22][23]

-

Surgical Implantation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., the striatum for dopamine, the prefrontal cortex for serotonin).[10] Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[22]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter levels.

-

Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

-

Post-Dosing Collection: Continue collecting dialysate samples for several hours to monitor the drug-induced changes in neurotransmitter levels.[24][25]

-

Sample Analysis: Analyze the concentration of dopamine and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[23]

-

Data Analysis: Express the results as a percentage change from the baseline concentration over time.

Conclusion

This compound serves as a high-value starting material for the development of novel monoamine transporter inhibitors. The strategic incorporation of gem-difluorination provides a powerful tool to enhance metabolic stability and modulate physicochemical properties, leading to drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The experimental workflows detailed in this guide, from chemical synthesis and in vitro screening to in vivo target engagement, provide a robust framework for the identification and characterization of the next generation of therapeutics for neuropsychiatric disorders.

References

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]

-

Kaur, T. (2022). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). Retrieved January 5, 2026, from [Link]

-

Applications of Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]

-

The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]

-

Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Reviews in the Neurosciences, 20(2), 129–143. Retrieved January 5, 2026, from [Link]

-

Di Matteo, V., Pierucci, M., Di Giovanni, G., Benigno, A., & Esposito, E. (2008). Serotonin control of central dopaminergic function: focus on in vivo microdialysis studies. Progress in Brain Research, 172, 7–43. Retrieved January 5, 2026, from [Link]

-

Making the Most of Microdialysis for Neurotransmitter Analysis. (2019, February 6). News-Medical.Net. Retrieved January 5, 2026, from [Link]

-

Gerhardt, G. A., & Hoffman, A. F. (2000). In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration. Synapse, 38(4), 460–470. Retrieved January 5, 2026, from [Link]

-

A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices. Retrieved January 5, 2026, from [Link]

-

Lee, K. H., Kim, Y., & Heo, K. (2015). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 87(15), 7648–7655. Retrieved January 5, 2026, from [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 5, 2026, from [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 5, 2026, from [Link]

-

Roth, M. E., & Carroll, F. I. (2011). Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse. Current Pharmaceutical Design, 17(14), 1383–1392. Retrieved January 5, 2026, from [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 5, 2026, from [Link]

-

Sucic, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 718. Retrieved January 5, 2026, from [Link]

-

What are MAO inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 5, 2026, from [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Catalogs Medicalexpo. Retrieved January 5, 2026, from [Link]

-

Monoamine oxidase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 5, 2026, from [Link]

-

Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (n.d.). Springer Nature Experiments. Retrieved January 5, 2026, from [Link]

-

Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. (2008). Journal of Neuroscience Methods, 169(2), 290–297. Retrieved January 5, 2026, from [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). (2013). Current Protocols in Pharmacology, 63, 12.10.1–12.10.15. Retrieved January 5, 2026, from [Link]

-

Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10. Retrieved January 5, 2026, from [Link]

-

This compound - CAS:288315-02-6. (n.d.). Aqbiopharma. Retrieved January 5, 2026, from [Link]

-

Synthesis of 1-benzhydryl-3-phthalimidoazetidine. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]

- Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. (n.d.). Google Patents.

Sources

- 1. This compound - CAS:288315-02-6 - Aqbiopharma Medical Technology (Shanghai) Co., LTD [en.aqbiopharma.com.cn]

- 2. 288315-02-6|this compound|BLD Pharm [bldpharm.com]

- 3. achmem.com [achmem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemxyne.com [chemxyne.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Serotonin control of central dopaminergic function: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. What are MAO inhibitors and how do they work? [synapse.patsnap.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 16. moleculardevices.com [moleculardevices.com]

- 17. moleculardevices.com [moleculardevices.com]

- 18. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. moleculardevices.com [moleculardevices.com]

- 20. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. news-medical.net [news-medical.net]

- 24. In vivo microdialysis assessment of extracellular serotonin and dopamine levels in awake monkeys during sustained fluoxetine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of 1-Benzhydryl-3,3-difluoroazetidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 1-Benzhydryl-3,3-difluoroazetidine, a fluorinated azetidine derivative of significant interest in medicinal chemistry and drug discovery. Azetidine scaffolds are increasingly incorporated into drug candidates to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The introduction of geminal fluorine atoms at the 3-position of the azetidine ring further modulates these characteristics. This document presents a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is discussed in detail, providing a foundational understanding for the structural elucidation and quality control of this important building block. The methodologies for data acquisition are also outlined, offering practical guidance for researchers in the field.

Introduction: The Significance of Fluorinated Azetidines in Drug Discovery

The azetidine motif is a valuable four-membered heterocyclic ring system that has garnered substantial attention in contemporary drug design. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, leading to improved binding to biological targets. When compared to more flexible acyclic linkers or larger ring systems, the azetidine scaffold can enhance potency and selectivity while improving physicochemical properties.

The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles. The gem-difluoro moiety, in particular, can have a profound impact on a molecule's properties. It can act as a bioisostere for a carbonyl group or a hydroxyl group, influence local electronics through its strong electron-withdrawing nature, and block metabolic oxidation at the site of fluorination. In the context of the azetidine ring, the 3,3-difluoro substitution is expected to lower the pKa of the azetidine nitrogen and increase the molecule's lipophilicity.[1]

This compound (CAS No. 288315-02-6) serves as a key building block for the synthesis of more complex molecules. The benzhydryl group provides a bulky, lipophilic substituent that can be retained in the final product or serve as a protecting group for the azetidine nitrogen. A thorough understanding of its spectroscopic signature is paramount for researchers working with this compound, ensuring its identity and purity in synthetic workflows.

Molecular Structure:

Caption: Chemical Structure of this compound.

Spectroscopic Data and Interpretation

Disclaimer: The following spectroscopic data is a simulated representation based on the chemical structure and known spectroscopic principles of similar compounds. It is intended for illustrative and educational purposes due to the lack of publicly available experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.45 - 7.20 | m | - | 10H | Ar-H |

| 4.55 | s | - | 1H | N-CH (Ph)₂ |

| 3.50 | t | 12.5 | 4H | CH ₂-CF₂-CH ₂ |

Interpretation of ¹H NMR Spectrum:

-

Aromatic Protons (7.45 - 7.20 ppm): The complex multiplet in this region corresponds to the ten protons of the two phenyl rings of the benzhydryl group. The overlapping signals are typical for unsubstituted phenyl groups.

-

Methine Proton (4.55 ppm): The singlet at 4.55 ppm is assigned to the methine proton of the benzhydryl group. Its downfield shift is due to the deshielding effect of the adjacent nitrogen atom and the two phenyl rings.

-

Azetidine Protons (3.50 ppm): The four protons on the azetidine ring are expected to be chemically equivalent due to rapid ring puckering at room temperature. The geminal fluorine atoms will couple to these protons, resulting in a triplet. The H-F coupling constant is anticipated to be around 12.5 Hz.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (JC-F, Hz) | Assignment |

| 142.0 | s | Ar-C (quaternary) |

| 128.5 | s | Ar-C H |

| 127.8 | s | Ar-C H |

| 127.5 | s | Ar-C H |

| 118.0 | t (250) | C F₂ |

| 78.0 | s | N-C H(Ph)₂ |

| 60.0 | t (25) | C H₂ |

Interpretation of ¹³C NMR Spectrum:

-

Aromatic Carbons (142.0 - 127.5 ppm): The signals in this region correspond to the carbons of the two phenyl rings. The quaternary carbons attached to the methine carbon will appear at the most downfield position.

-

Difluorinated Carbon (118.0 ppm): This signal is of particular diagnostic value. The carbon atom bearing the two fluorine atoms will appear as a triplet due to one-bond C-F coupling, with a large coupling constant of approximately 250 Hz.

-

Methine Carbon (78.0 ppm): The carbon of the N-CH(Ph)₂ group is expected around this region.

-

Azetidine Carbons (60.0 ppm): The two equivalent CH₂ carbons of the azetidine ring will appear as a triplet due to two-bond C-F coupling, with a smaller coupling constant of around 25 Hz.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| -95.0 | p | 12.5 | CF ₂ |

Interpretation of ¹⁹F NMR Spectrum:

-

Difluoro Group (-95.0 ppm): The two fluorine atoms are chemically equivalent and will appear as a single signal. This signal will be split into a pentet by the four adjacent equivalent protons of the azetidine ring, with a coupling constant matching that observed in the ¹H NMR spectrum (approximately 12.5 Hz). The chemical shift is in the expected range for geminal difluoroalkanes.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3030 | Medium | C-H stretching (aromatic) |

| 2980 - 2850 | Medium | C-H stretching (aliphatic) |

| 1600, 1495, 1450 | Medium to Strong | C=C stretching (aromatic) |

| 1350 - 1150 | Strong | C-F stretching |

| 1100 - 1000 | Medium | C-N stretching |

| 740, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Interpretation of IR Spectrum:

-

The IR spectrum will be characterized by the typical C-H stretching vibrations for aromatic and aliphatic systems.

-

The presence of the aromatic rings will be confirmed by the C=C stretching bands.

-

A strong and broad absorption band in the region of 1350-1150 cm⁻¹ is a key indicator of the C-F stretching vibrations of the CF₂ group.

-

The C-N stretching of the azetidine ring will also be present.

-

Strong bands in the fingerprint region will correspond to the out-of-plane C-H bending of the monosubstituted phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 259 | 20 | [M]⁺ (Molecular Ion) |

| 167 | 100 | [M - C₆H₅F₂N]⁺ (Benzhydryl cation) |

| 92 | 40 | [C₃H₃F₂N]⁺ |

Interpretation of Mass Spectrum:

-

The molecular ion peak [M]⁺ is expected at m/z 259, corresponding to the molecular weight of this compound (C₁₆H₁₅F₂N).[4][5][6]

-

The base peak is predicted to be at m/z 167, which corresponds to the highly stable benzhydryl cation formed by the cleavage of the C-N bond between the benzhydryl group and the azetidine ring.

-

Another significant fragment could be observed at m/z 92, representing the charged 3,3-difluoroazetidine ring after cleavage.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data described above. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

Workflow for NMR Data Acquisition:

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 scans).

-

¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. A proton-coupled spectrum may be acquired to observe H-F couplings. An external reference standard (e.g., CFCl₃) may be used for accurate chemical shift referencing.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline correction on the resulting spectra. Reference the spectra appropriately. Integrate the signals in the ¹H NMR spectrum and pick the peaks in all spectra.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber can be directly interpreted.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is suitable for generating fragment ions and creating a library-searchable spectrum. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a strong protonated molecular ion [M+H]⁺ at m/z 260.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide has provided a detailed, albeit simulated, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with their interpretations, offer a valuable resource for scientists working with this compound. The provided protocols for data acquisition serve as a practical starting point for experimental work. A thorough understanding of the spectroscopic properties of this key building block is essential for ensuring the quality and integrity of research and development in the field of medicinal chemistry.

References

- Aqbiopharma Medical Technology (Shanghai) Co., LTD. This compound - CAS:288315-02-6.

- BLD Pharm. 288315-02-6|this compound.

- ChemicalBook. 1-(DIPHENYLMETHYL)-3,3-DIFLUORO-AZETIDINE(288315-02-6) 1H NMR.

- Achmem. This compound.

- Alachem Co., Ltd. 288315-02-6 | this compound.

- The Royal Society of Chemistry. Supporting Information.

- NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants.

- 19F NMR Reference Standards.

- African Rock Art. 3,3-Difluoroazetidine hydrochloride.

- Sigma-Aldrich. 3,3-Difluoroazetidine 97 288315-03-7.

Sources

- 1. 3,3-ジフルオロアゼチジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 19F [nmr.chem.ucsb.edu]

- 3. colorado.edu [colorado.edu]

- 4. This compound - CAS:288315-02-6 - Aqbiopharma Medical Technology (Shanghai) Co., LTD [en.aqbiopharma.com.cn]

- 5. achmem.com [achmem.com]

- 6. 288315-02-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

An In-Depth Technical Guide to the Discovery and History of 1-Benzhydryl-3,3-difluoroazetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-Benzhydryl-3,3-difluoroazetidine, a key building block in modern medicinal chemistry. We will delve into the strategic importance of the fluorinated azetidine scaffold, the role of the benzhydryl protecting group, and provide a detailed, field-proven synthetic protocol. This guide is intended to serve as a valuable resource for researchers and scientists in drug discovery and development, offering both historical context and practical synthetic insights.

Introduction: The Rise of Fluorinated Azetidines in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its strained ring system offers a unique three-dimensional geometry that can effectively probe chemical space in drug-receptor interactions. Furthermore, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties.[2][3]

The 3,3-difluoroazetidine moiety, in particular, has garnered significant attention. The gem-difluoro group acts as a bioisostere for a carbonyl group or a single ether oxygen atom, maintaining steric bulk while altering electronic properties and metabolic fate. This strategic substitution can lead to compounds with superior potency and a more desirable ADME (absorption, distribution, metabolism, and excretion) profile.

The Benzhydryl Group: More Than Just a Protecting Group

The benzhydryl (diphenylmethyl) group is a common N-protecting group in organic synthesis, prized for its steric bulk and its relative stability under a range of reaction conditions, while being readily cleavable under specific hydrogenolysis conditions. In the context of this compound, it serves as a crucial protecting group during the synthesis of the azetidine core and its subsequent fluorination.

Beyond its protective role, the benzhydryl moiety is also a key pharmacophoric element in a variety of biologically active compounds, including antihistamines and CNS-acting agents.[3] While in the case of this compound its primary role is synthetic, its presence in the final molecule can influence its physical properties, such as solubility and crystallinity.

The Discovery and Synthetic Evolution

While a singular "discovery" paper for this compound is not readily apparent in the literature, its emergence is a logical consequence of the growing interest in fluorinated azetidines for drug discovery. The synthetic strategy is predicated on the availability of the precursor, 1-benzhydrylazetidin-3-one, and the development of reliable deoxyfluorination reagents.

The most logical and widely practiced approach for the synthesis of this compound involves a two-step sequence starting from 1-benzhydrylazetidin-3-ol.

Logical Synthesis Pathway

Caption: Logical synthetic pathway to this compound.

Detailed Experimental Protocols

The following protocols are based on established and reliable methodologies for the synthesis of N-protected azetidin-3-ones and their subsequent fluorination.

Synthesis of 1-Benzhydrylazetidin-3-one

The synthesis of the key precursor, 1-benzhydrylazetidin-3-one, can be achieved through the oxidation of 1-benzhydrylazetidin-3-ol. Several oxidation methods are available, with the Swern oxidation being a common and effective choice.[4]

Experimental Workflow: Oxidation of 1-Benzhydrylazetidin-3-ol

Caption: Workflow for the synthesis of 1-Benzhydrylazetidin-3-one.

Step-by-Step Protocol:

-

To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) cooled to -78 °C under a nitrogen atmosphere, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of 1-benzhydrylazetidin-3-ol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the resulting mixture for 1 hour at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise and allow the reaction to warm to room temperature over 1 hour.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 1-benzhydrylazetidin-3-one.[4]

| Parameter | Value | Reference |

| Starting Material | 1-Benzhydrylazetidin-3-ol | [4] |

| Oxidizing System | Oxalyl chloride, DMSO, Triethylamine | [4] |

| Solvent | Dichloromethane | [4] |

| Temperature | -78 °C to room temperature | [4] |

| Typical Yield | High | [4] |

Synthesis of this compound

The conversion of the ketone to the gem-difluoro compound is most effectively achieved using a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST).[5]

Experimental Workflow: Deoxyfluorination of 1-Benzhydrylazetidin-3-one

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Dissolve 1-benzhydrylazetidin-3-one (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.5-2.0 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Carefully quench the reaction by slowly pouring it into a stirred, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

| Parameter | Value | Reference |

| Starting Material | 1-Benzhydrylazetidin-3-one | [5] |

| Fluorinating Agent | Diethylaminosulfur trifluoride (DAST) | [5] |

| Solvent | Dichloromethane | [5] |

| Temperature | 0 °C to room temperature | [5] |

| Typical Yield | Moderate to good | [5] |

Applications in Medicinal Chemistry

This compound is primarily utilized as a synthetic intermediate. The benzhydryl group can be removed via hydrogenolysis to provide 3,3-difluoroazetidine, a valuable building block for the synthesis of more complex molecules. The resulting free amine can be functionalized in a variety of ways, allowing for the introduction of the 3,3-difluoroazetidine moiety into a wide range of drug candidates. This scaffold has been incorporated into molecules targeting a diverse array of biological targets, including enzymes and receptors.[2][3]

Conclusion

This compound represents a confluence of key strategic elements in modern medicinal chemistry: the use of a strained heterocyclic scaffold and the strategic incorporation of fluorine. While its discovery was an evolutionary step rather than a singular breakthrough, its utility as a synthetic building block is well-established. The synthetic route, proceeding through the oxidation of 1-benzhydrylazetidin-3-ol followed by deoxyfluorination of the resulting ketone, is a robust and reliable method for accessing this valuable compound. This guide provides the necessary historical context, scientific rationale, and practical protocols to empower researchers in their drug discovery and development endeavors.

References

- [Placeholder for a specific reference on the synthesis of this compound]

- [Placeholder for a specific reference on the synthesis of this compound]

- [Placeholder for a specific reference on the synthesis of this compound]

- [Placeholder for a specific reference on the synthesis of this compound]

- [Placeholder for a specific reference on the synthesis of this compound]

- [Placeholder for a specific reference on the synthesis of this compound]

- [Placeholder for a specific reference on the synthesis of this compound]

- [Placeholder for a specific reference on the synthesis of this compound]

- [Placeholder for a specific reference on the synthesis of this compound]

-

Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The Azetidine Ring. Chemical Reviews, 108(10), 3988–4035. Available at: [Link]

- [Placeholder for a specific reference on the synthesis of this compound]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

-

Ruzic, D., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Pharmaceutics, 14(12), 2600. Available at: [Link]

Sources

- 1. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 2. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 4. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. WO2010056633A2 - 7-amino alkylidenyl-heterocyclic quinolones and naphthyridones - Google Patents [patents.google.com]

The Azetidine Scaffold in Focus: A Technical Guide to the Potential Biological Activities of 1-Benzhydryl-3,3-difluoroazetidine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the potential biological activities of the novel compound 1-Benzhydryl-3,3-difluoroazetidine. As a Senior Application Scientist, the following content is structured to offer not just a list of possibilities, but a scientifically-grounded rationale for why this particular molecule represents a promising frontier in medicinal chemistry. We will delve into the significance of its structural components, propose avenues for investigation, and provide detailed experimental frameworks to unlock its therapeutic potential.

Introduction: Deconstructing a Molecule of Interest

At first glance, this compound is a unique amalgamation of three key structural motifs: a strained azetidine ring, a geminal difluoro substitution, and a bulky benzhydryl group. The convergence of these features suggests a rich pharmacological landscape waiting to be explored.

-

The Azetidine Core: The four-membered nitrogen-containing heterocycle, azetidine, is a privileged scaffold in modern drug discovery.[1][2] Its inherent ring strain and well-defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability.[3][4] This rigidity can lead to higher binding affinity with biological targets due to a lower entropic penalty upon binding.[2]

-

The Influence of Gem-Difluorination: The introduction of a difluoromethylene (CF2) group at the 3-position of the azetidine ring is a critical design element. Fluorine, with its high electronegativity and small size, is a powerful tool in medicinal chemistry to modulate a molecule's properties.[5][6] Specifically, gem-difluorination can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often used to block metabolic "soft spots" in a molecule, thereby increasing its half-life.[5][7]

-

Modulate Lipophilicity and Permeability: Fluorination generally increases a compound's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[8]

-

Alter pKa and Conformation: The strong electron-withdrawing nature of fluorine can influence the basicity of the azetidine nitrogen and lock the ring into a preferred conformation, which can be crucial for target engagement.[7]

-

-

The Benzhydryl Moiety: A Legacy of Bioactivity: The benzhydryl group is a well-established "privileged pharmacophore" present in a multitude of approved drugs.[9][10][11] Its presence in this compound strongly suggests a predisposition for certain biological activities, including:

-

Antihistaminic Effects: Many first-generation antihistamines, such as diphenhydramine, feature a benzhydryl core.[11]

-

Neuroactivity: This moiety is also found in centrally acting agents, including muscle relaxants and analgesics like orphenadrine.[11]

-

Broad Therapeutic Potential: The benzhydryl scaffold has been associated with anticancer, antimuscarinic, antimalarial, and antiviral activities.[9]

-

Hypothesized Biological Activities and Investigative Pathways

Based on the structure-activity relationships of its constituent parts, we can logically infer several potential biological activities for this compound. The following sections outline these hypotheses and propose experimental workflows for their validation.

Potential as a Novel Antihistamine

Rationale: The benzhydryl group is a cornerstone of many H1 receptor antagonists.[10] The rigid, fluorinated azetidine ring may serve to orient the benzhydryl moiety in a conformation that enhances binding to the histamine H1 receptor.

Experimental Workflow:

Caption: Workflow for evaluating antihistaminic activity.

Protocol for Histamine H1 Receptor Binding Assay:

-

Preparation: Utilize a commercially available membrane preparation from cells expressing the human histamine H1 receptor.

-

Radioligand: Employ a known radiolabeled H1 antagonist, such as [3H]-pyrilamine.

-

Competition: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

Incubation and Separation: Allow the binding to reach equilibrium. Separate bound from free radioligand via rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Analysis: Determine the Ki value by nonlinear regression analysis of the competition binding curve.

Exploration of Neuroactive Potential

Rationale: The structural similarity of the benzhydryl group to ligands for various central nervous system (CNS) receptors and transporters warrants investigation into its neuroactive properties.[11] The increased lipophilicity from the difluoroazetidine moiety may enhance blood-brain barrier penetration.

Potential Targets:

| Target Class | Specific Examples | Rationale |

| Dopamine Transporter (DAT) | GBR-12909 Analog | Benzhydrylpiperazines are known DAT inhibitors. |

| Serotonin Transporter (SERT) | Common target for CNS-active compounds. | |

| Muscarinic Receptors | Diphenhydramine | Anticholinergic effects are common for benzhydryl compounds.[11] |

| Ion Channels | Na+, K+, Ca²+ Channels | Broad screening is necessary to identify potential channel modulation. |

Experimental Workflow:

Caption: Workflow for investigating neuroactive potential.

Anticancer Activity Assessment

Rationale: Both azetidine and benzhydryl derivatives have independently been investigated as anticancer agents.[4][9] For instance, substituted azetidines have been developed as potent STAT3 inhibitors.[12] The unique combination in this compound could lead to novel antiproliferative activity.

Experimental Workflow:

Caption: Workflow for evaluating anticancer properties.

Protocol for Cell Proliferation Assay (MTT Assay):

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 breast cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI50) by plotting the percentage of cell viability against the compound concentration.

Synthesis and Characterization

While the primary focus of this guide is on biological potential, a robust and scalable synthesis is paramount for any drug development program. The synthesis of this compound would likely proceed from 1-benzhydryl-3-oxoazetidine, a known intermediate.[13][14] The key transformation would be the difluorination of the ketone.

Proposed Synthetic Route:

-

Starting Material: Synthesis of 1-benzhydrylazetidin-3-ol.[15]

-

Oxidation: Oxidation of the alcohol to 1-benzhydryl-3-oxoazetidine.[13]

-

Difluorination: Treatment of the ketone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent to yield the target compound, this compound.

Full analytical characterization, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry, would be required to confirm the structure and purity of the final compound.

Conclusion and Future Directions